molecular formula C13H23ClN2O2 B12446100 tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride

tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride

Cat. No.: B12446100
M. Wt: 274.79 g/mol
InChI Key: QTYQKJYMWUVRFQ-UHFFFAOYSA-N
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Description

tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5210~2,6~]decane-10-carboxylate hydrochloride is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5210~2,6~]decane-10-carboxylate hydrochloride typically involves multiple stepsThe reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
  • REL- (1R,5S,6S)-6-氨基-3-氮杂双环 [3.1.0]己烷-3-羧酸叔丁酯

Uniqueness

tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride is unique due to its specific tricyclic structure and the presence of both tert-butyl and diazatricyclo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H23ClN2O2

Molecular Weight

274.79 g/mol

IUPAC Name

tert-butyl 4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate;hydrochloride

InChI

InChI=1S/C13H22N2O2.ClH/c1-13(2,3)17-12(16)15-10-4-5-11(15)9-7-14-6-8(9)10;/h8-11,14H,4-7H2,1-3H3;1H

InChI Key

QTYQKJYMWUVRFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3C2CNC3.Cl

Origin of Product

United States

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